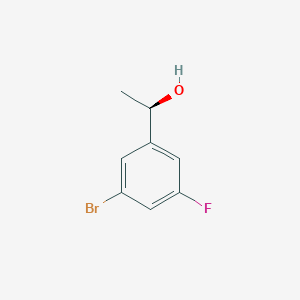

(1R)-1-(3-Bromo-5-fluorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R)-1-(3-Bromo-5-fluorophenyl)ethanol” is an organic compound that contains a bromine atom and a fluorine atom on the phenyl ring. The “(1R)” indicates the configuration of the chiral carbon atom in the ethanol part of the molecule .

Molecular Structure Analysis

The molecule contains a phenyl ring which is a planar, cyclic structure. The bromine and fluorine atoms are likely to be in the ortho or para position on the phenyl ring due to their size and electronic effects .Chemical Reactions Analysis

The presence of the bromine and fluorine atoms makes the phenyl ring more reactive towards electrophilic aromatic substitution reactions. The hydroxyl group (-OH) in the ethanol part of the molecule can also undergo various reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its purity, the presence of any impurities, and the conditions under which it’s stored. Typically, compounds with similar structures have a relatively high boiling point due to the presence of the phenyl ring .Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of chiral alcohols, such as (S)-(–)-1-(4-fluorophenyl)ethanol, is significant in the pharmaceutical industry for producing enantiopure intermediates. These intermediates are crucial for the synthesis of drugs with specific desired activities, such as antagonists for the CCR5 chemokine receptor, which can be protective against HIV infection, and components of antimalarial drugs and γ-secretase modulators for Alzheimer's disease treatment (ChemChemTech, 2022).

Biotransformation and Microbial Reduction

Microbial reduction processes have been explored for the enantioselective synthesis of various chiral alcohols, demonstrating the versatility of microorganisms in producing high-purity chiral intermediates. These methods have been applied to synthesize intermediates like (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol with high yield and enantiomeric excess, showcasing the potential for efficient and environmentally friendly production of chiral compounds (Tetrahedron-asymmetry, 2004).

Catalysis and Enzymatic Processes

Catalytic processes, including those involving enzymes, have been developed for the synthesis of chiral alcohols. These methods offer advantages such as high selectivity, mild reaction conditions, and the possibility of recycling the catalysts. For instance, Burkholderia cenocepacia-derived enzymes have shown potential for the bioreduction of ketones to produce chiral alcohols with applications in pharmaceuticals (Applied Biochemistry and Biotechnology, 2018).

Chiral Recognition and Material Science

The study of chiral recognition mechanisms, especially in the gas phase, provides valuable insights into the fundamental interactions that govern enantioselectivity. These studies can inform the design of new materials and catalytic systems that exploit specific molecular interactions for enhanced performance (Chemphyschem, 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(1R)-1-(3-bromo-5-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMICUVVTYFJRJY-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Br)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Br)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol | |

CAS RN |

1568179-79-2 |

Source

|

| Record name | (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

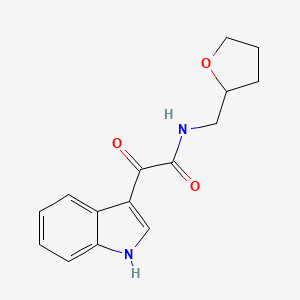

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2639326.png)

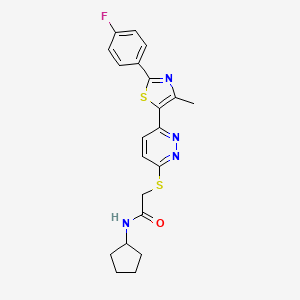

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2639329.png)

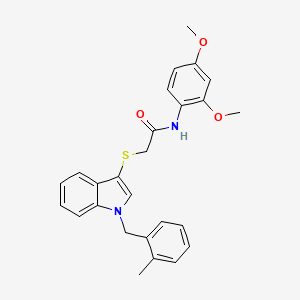

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)

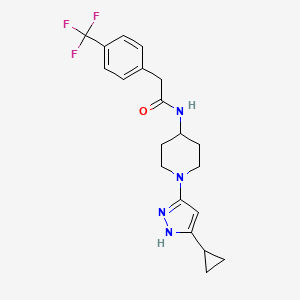

![methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2639346.png)